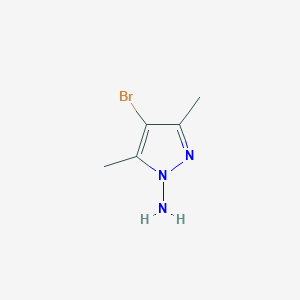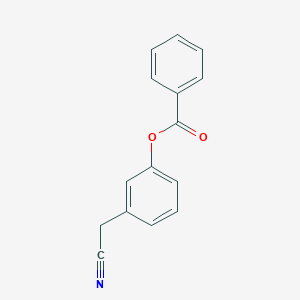
5-Ethoxy-3,4-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-3,4-dimethyloxolan-2-one is an organic compound with the molecular formula C7H12O3 It is a lactone, a cyclic ester, which is characterized by the presence of an oxolan-2-one ring substituted with ethoxy and methyl groups
Méthodes De Préparation
The synthesis of 5-Ethoxy-3,4-dimethyloxolan-2-one typically involves the reaction of ethyl acetoacetate with acetone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-Ethoxy-3,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Ethoxy-3,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex lactones and esters.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving lactones, providing insights into enzyme specificity and mechanism.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mécanisme D'action
The mechanism of action of 5-Ethoxy-3,4-dimethyloxolan-2-one involves its interaction with various molecular targets. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in further biochemical reactions. The pathways involved may include enzyme-catalyzed hydrolysis and subsequent metabolic transformations .
Comparaison Avec Des Composés Similaires
5-Ethoxy-3,4-dimethyloxolan-2-one can be compared with other similar lactones such as:
3-Hydroxy-4,4-dimethyloxolan-2-one: Similar structure but with a hydroxy group instead of an ethoxy group.
4,4-Dimethyloxolan-2-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
5-Methoxy-3,4-dimethyloxolan-2-one: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propriétés
Numéro CAS |
112895-73-5 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
5-ethoxy-3,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-4-10-8-6(3)5(2)7(9)11-8/h5-6,8H,4H2,1-3H3 |
Clé InChI |
QNGNFPWZUHIHGV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(C(C(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)
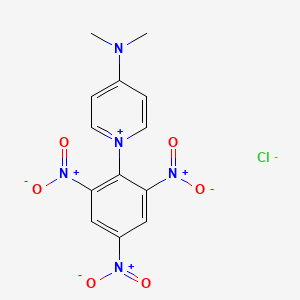
![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
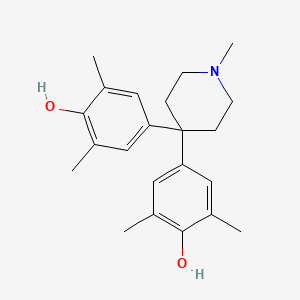
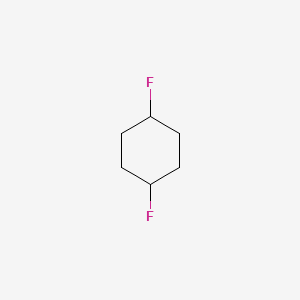
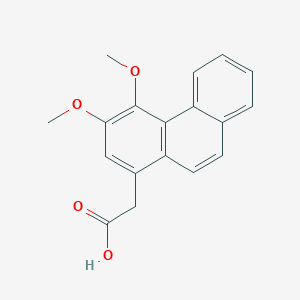


![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
